Aminocandin

Pharmacokinetics Echinocandin Half-Life

Aminocandin (HMR 3270, IP960, NXL201) is a semi-synthetic, water-soluble echinocandin antifungal agent that inhibits fungal β-(1,3)-D-glucan synthase, disrupting cell wall synthesis in susceptible fungi. Originally derived from deoxymulundocandin via sidechain modification to stabilize the hemiaminal group and reduce hemolysis , aminocandin demonstrates broad-spectrum in vitro activity against Aspergillus and Candida species.

Molecular Formula C56H79N9O14
Molecular Weight 1102.3 g/mol
CAS No. 227472-48-2
Cat. No. B1250453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminocandin
CAS227472-48-2
Molecular FormulaC56H79N9O14
Molecular Weight1102.3 g/mol
Structural Identifiers
SMILESCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3CC(CNC(=O)C4C(C(CN4C(=O)C(NC(=O)C(NC(=O)C5CC(CN5C(=O)C(NC3=O)C(C)O)O)C(CC6=CC=C(C=C6)O)O)CO)C)O)NCCN
InChIInChI=1S/C56H79N9O14/c1-4-5-6-7-8-9-24-79-41-20-16-36(17-21-41)35-12-14-37(15-13-35)50(72)60-42-26-38(58-23-22-57)28-59-54(76)48-49(71)32(2)29-65(48)55(77)43(31-66)61-53(75)47(45(70)25-34-10-18-39(68)19-11-34)63-52(74)44-27-40(69)30-64(44)56(78)46(33(3)67)62-51(42)73/h10-21,32-33,38,40,42-49,58,66-71H,4-9,22-31,57H2,1-3H3,(H,59,76)(H,60,72)(H,61,75)(H,62,73)(H,63,74)/t32-,33+,38?,40+,42-,43-,44-,45+,46-,47-,48-,49-/m0/s1
InChIKeyUMNFJRNUJIBDSK-NMVZEWDOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Aminocandin (CAS 227472-48-2): Investigational Echinocandin for Invasive Fungal Infection Research


Aminocandin (HMR 3270, IP960, NXL201) is a semi-synthetic, water-soluble echinocandin antifungal agent [1] that inhibits fungal β-(1,3)-D-glucan synthase, disrupting cell wall synthesis in susceptible fungi [2]. Originally derived from deoxymulundocandin via sidechain modification to stabilize the hemiaminal group and reduce hemolysis [3], aminocandin demonstrates broad-spectrum in vitro activity against Aspergillus and Candida species [1][4]. The compound has been evaluated in Phase I clinical trials and remains an investigational agent with no recent development activity reported as of 2016 [5][6].

Mechanism Fungal β-(1,3)-D-glucan synthase inhibition studies
Spectrum context Broad in vitro activity against Aspergillus and Candida species
Stage Investigational echinocandin; Phase I pharmacokinetic data available

Why Aminocandin Cannot Be Interchanged with Other Echinocandins: Key Differentiation Factors for Scientific Procurement


Despite sharing the echinocandin class mechanism of β-(1,3)-D-glucan synthase inhibition [1], aminocandin exhibits pharmacologic and spectrum-of-activity differences relative to licensed echinocandins (caspofungin, micafungin, anidulafungin) that preclude generic substitution [2]. These differences include an extended terminal half-life of 48-58 hours enabling less frequent dosing [3], differential potency against Candida glabrata isolates with reduced caspofungin susceptibility [4], superior prolonged prophylactic efficacy when dosed 14 days before inoculation [5], and fungicidal activity (sterilization) observed in murine aspergillosis models where comparator echinocandins did not achieve sterilization [6]. The evidence below quantifies these differential characteristics that directly inform scientific selection and procurement decisions.

PK profile Reported 48–58 h half-life may not transfer to licensed echinocandins; daily-dosing comparators differ in exposure duration
Spectrum gap Candida glabrata isolates with reduced caspofungin susceptibility show differential potency; generic substitution not supported
Endpoint profile Fungicidal sterilization observed in murine aspergillosis model may not be assumed for other echinocandins

Aminocandin (CAS 227472-48-2) Product-Specific Quantitative Differentiation Evidence Guide


Extended Half-Life (48-58 Hours) Enables Once-Weekly Dosing vs. Daily Dosing Required for Caspofungin

Aminocandin exhibits a terminal elimination half-life of 48-58 hours in humans following intravenous administration of 75-300 mg doses [1]. In contrast, caspofungin has a half-life of 9-11 hours and requires daily intravenous administration [2]. Aminocandin's extended half-life is 3-4 times that of other echinocandins [3] and permits dosing once or twice weekly, a significant pharmacokinetic differentiation [1].

Half-life
Head-to-head
48–58 h vs. caspofungin 9–11 h (Phase I, 75–300 mg i.v.)
Supports extended-interval PK/PD study design
Single-dose data in healthy volunteers; model-transfer review needed
Pharmacokinetics Echinocandin Half-Life Dosing Interval

Superior Potency Against Candida glabrata Isolates with Reduced Caspofungin Susceptibility

Aminocandin was more potent than caspofungin against each C. glabrata clinical isolate exhibiting reduced caspofungin susceptibility (MIC > 2 mg/L) [1][2]. Higher single doses of aminocandin (≥10 mg/kg) were required to reduce fungal burden against isolates with elevated caspofungin MICs, whereas single-dose caspofungin was ineffective against one of these isolates, requiring higher daily doses to achieve fungal burden reduction [1].

C. glabrata potency
Head-to-head
Maintained potency where caspofungin MIC >2 mg/L; single-dose caspofungin ineffective against one isolate
Supports antifungal resistance mechanism studies
C. glabrata isolates with elevated caspofungin MIC; murine kidney burden model
Antifungal Resistance Candida glabrata Echinocandin MIC

Extended Prophylactic Efficacy: Single Dose Protective at 14-Day Interval vs. Caspofungin's 10-Day Maximum

In a murine model of invasive candidiasis prophylaxis, both aminocandin and caspofungin at 30 mg/kg prolonged survival when given 7 days before inoculation. When the dose-to-inoculation interval was extended to 10 days, both compounds remained protective. However, when the interval was extended to 14 days, only aminocandin 30 mg/kg prolonged survival and reduced fungal burden; caspofungin was no longer protective [1][2].

Prophylaxis duration
Head-to-head
14-day pre-inoculation protection with single 30 mg/kg dose; caspofungin not protective at 14 days
Supports extended-interval prophylaxis model research
Murine disseminated candidiasis model; survival at 21 days post-inoculation
Antifungal Prophylaxis Extended Interval Dosing Candidiasis Murine Model

Fungicidal Activity with Sterilization Achieved in Murine Aspergillosis Model

In neutropenic murine models of disseminated aspergillosis caused by A. fumigatus strains AF293 and AF91, aminocandin at 5 mg/kg i.v. yielded 100% survival [1]. Critically, aminocandin 5 mg/kg was the only fungicidal regimen tested, achieving sterilization in 40% and 50% of mice following infection with AF293 and AF91, respectively. Comparator agents including caspofungin, micafungin, amphotericin B, and itraconazole did not achieve sterilization in this model [1][2].

Sterilization
Head-to-head
40–50% sterilization in murine aspergillosis (5 mg/kg i.v.); comparators 0%
Supports fungicidal endpoint research models
Neutropenic model; A. fumigatus AF293/AF91; 9-day treatment
Aspergillosis Fungicidal Activity In Vivo Efficacy Murine Model

MIC Range (0.03-4.0 μg/mL) Comparable to Licensed Echinocandins Against Yeasts

Aminocandin demonstrated MIC ranges of 0.03 to 4.0 μg/mL against all yeast isolates tested, including non-C. albicans Candida species (C. parapsilosis, C. krusei, C. guilliermondii, C. tropicalis) [1][2]. Comparator MICs determined in the same study were: caspofungin 0.015-8 μg/mL, micafungin 0.008-8 μg/mL, amphotericin B 0.125-2 μg/mL, and voriconazole 0.015-8 μg/mL [1]. MIC90 for aminocandin against Candida isolates was 0.25 μg/mL in surveillance studies [3].

MIC range
Head-to-head
0.03–4.0 μg/mL; MIC90 0.25 μg/mL (CLSI M27-A2)
Comparable in vitro potency to licensed echinocandins
Candida spp. and A. fumigatus panels; surveillance context
MIC Antifungal Susceptibility Candida In Vitro

Synergistic Interaction with Colistin Enhances Fungal Cell Permeabilization

Colistin, an antibiotic targeting Gram-negative bacterial membranes, exhibits synergy with echinocandin antifungals including aminocandin against all Candida species tested [1]. The combination of colistin and aminocandin led to faster and increased permeabilization of C. albicans cells than either agent alone [1][2]. A screen of 38,758 compounds identified colistin as synergistic with aminocandin, with echinocandin susceptibility being a prerequisite for synergy observation [1].

Colistin synergy
Supporting
Faster/increased C. albicans permeabilization vs. monotherapy; 38,758-compound screen
Supports combination antifungal research workflows
In vitro synergy data; echinocandin susceptibility prerequisite
Antifungal Synergy Colistin Combination Therapy Candida albicans

Aminocandin (CAS 227472-48-2): Evidence-Based Research and Industrial Application Scenarios


Extended-Interval Dosing Pharmacokinetic/Pharmacodynamic Studies

Aminocandin's 48-58 hour half-life enables once-weekly dosing regimens , contrasting with daily dosing required for caspofungin (9-11 hour half-life). Research applications include PK/PD modeling of extended-interval echinocandin therapy, evaluation of reduced-frequency dosing strategies, and studies requiring sustained antifungal exposure with minimal intervention [1]. Phase I data confirmed that single doses produced detectable serum fungicidal activity for up to 168 hours .

Antifungal Prophylaxis Studies Requiring Extended Protection Duration

Based on murine model evidence demonstrating that a single 30 mg/kg aminocandin dose maintains prophylactic protection for at least 14 days pre-inoculation (vs. caspofungin's 10-day maximum) [2], aminocandin is suitable for research applications investigating extended-interval antifungal prophylaxis in immunocompromised models, including studies where infrequent dosing is operationally advantageous [3].

Investigational Studies Targeting Caspofungin-Resistant Candida glabrata Isolates

Aminocandin demonstrated greater potency than caspofungin against C. glabrata clinical isolates with elevated caspofungin MICs (>2 mg/L) [4]. This differentiation supports aminocandin's use in research applications focused on echinocandin-resistant Candida glabrata, including mechanism-of-resistance studies, evaluation of alternative echinocandin strategies against FKS-mutant isolates, and in vitro susceptibility surveillance [5].

In Vivo Models Requiring Fungicidal Sterilization Endpoints

In neutropenic murine models of disseminated aspergillosis, aminocandin at 5 mg/kg was the only regimen that achieved sterilization (40-50% of mice), whereas caspofungin, micafungin, amphotericin B, and itraconazole failed to achieve fungicidal clearance [6]. Aminocandin is thus appropriate for research applications requiring complete fungal eradication endpoints, including studies evaluating fungicidal vs. fungistatic activity, combination therapy enhancement, and models where sterilization is a primary efficacy metric [7].

Application
Selection Property
Validation Focus
Extended-interval PK/PD studies
Reported 48–58 h half-life profile
Exposure-model review; single-dose PK endpoint verification
Antifungal prophylaxis model research
Extended pre-inoculation protection duration
Prophylaxis endpoint review; immunocompromised model context
Echinocandin-resistance mechanism studies
Differential potency against C. glabrata with elevated caspofungin MIC
FKS-mutant isolate panel; susceptibility surveillance endpoints
Fungicidal sterilization endpoint models
Reported sterilization in murine aspergillosis
Fungicidal vs. fungistatic endpoint comparison; combination therapy context

Technical Documentation Hub

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23 linked technical documents
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